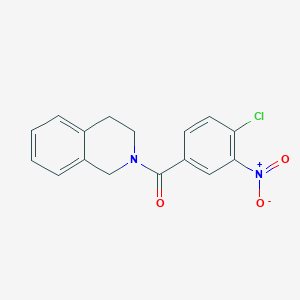![molecular formula C16H14ClNO4 B5885864 (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid, also known as fenofibric acid, is a drug used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) or "good" cholesterol.
Mecanismo De Acción
The mechanism of action of (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid involves the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in the reduction of triglyceride levels in the blood. Additionally, PPARα activation leads to increased production of HDL cholesterol, which helps to remove excess cholesterol from the bloodstream.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid are primarily related to its effects on lipid metabolism. It has been shown to reduce triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardiovascular benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in clinical trials and has been shown to be effective and well-tolerated in patients with high cholesterol and triglyceride levels. However, one limitation of using (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid in lab experiments is its specificity for PPARα, which may limit its use in studying other pathways involved in lipid metabolism.
Direcciones Futuras
For research on (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid include exploring its potential use in combination with other drugs for the treatment of cardiovascular disease. Additionally, further studies are needed to investigate its effects on other pathways involved in lipid metabolism and its potential use in the treatment of other metabolic disorders such as diabetes and obesity. Finally, the development of new formulations and delivery methods may improve its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis method of (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetylphenol. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, (4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid. The synthesis method has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid has been extensively studied for its effects on lipid metabolism and cardiovascular disease. It has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. These effects are mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism.
Propiedades
IUPAC Name |
2-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-4-14(13)22-10-15(19)18-12-7-5-11(6-8-12)9-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWUFHRSCXLSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2-Chlorophenoxy)acetyl]amino}phenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)

![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)

![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)